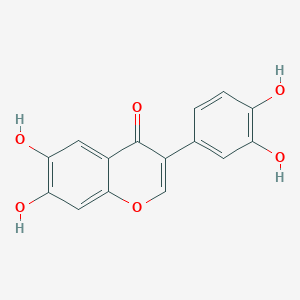

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

Übersicht

Beschreibung

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is a flavonoid compound known for its potent antioxidant properties. It is structurally characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. The reaction is catalyzed by an acid or base, leading to the formation of the chromenone structure through cyclization and dehydration steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is characterized by multiple hydroxyl groups that enhance its reactivity and biological activity. Its mechanism of action primarily involves antioxidant activity, where it neutralizes free radicals by donating hydrogen atoms or electrons. This action helps prevent oxidative damage to cells and tissues, making it a critical compound in research related to oxidative stress.

Chemistry

- Model Compound : It serves as a model compound for studying antioxidant mechanisms and radical scavenging activities.

- Chemical Reactions : The compound can undergo various reactions such as oxidation to quinones and reduction to dihydro derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Dihydro derivatives |

| Substitution | Bromine/Chlorine | Halogenated derivatives |

Biology

- Cellular Oxidative Stress : Research indicates that this compound can modulate cellular oxidative stress, providing protective effects against oxidative damage.

- Mechanistic Studies : Investigations into how it interacts with enzymes involved in oxidative stress pathways reveal its potential to enhance cellular defense mechanisms.

Medicine

- Therapeutic Potential : It is explored for treating diseases associated with oxidative stress, including:

- Cardiovascular diseases

- Neurodegenerative disorders

- Cancer

Case Study : A study published in the Journal of Medicinal Food demonstrated that administration of this compound in animal models reduced markers of oxidative stress and improved cardiovascular health parameters .

Industry

- Natural Antioxidants : The compound is utilized in developing natural antioxidants for food preservation and cosmetic formulations.

- Cosmetic Applications : Due to its antioxidant properties, it is incorporated into skincare products to protect against environmental stressors.

Data Tables of Research Findings

Wirkmechanismus

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one primarily involves its antioxidant activity. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with various molecular targets, such as enzymes involved in oxidative stress pathways, and modulates their activity to enhance cellular defense mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but differs in the number and position of hydroxyl groups.

Catechin: A flavanol with potent antioxidant activity, commonly found in tea.

Luteolin: A flavone with anti-inflammatory and antioxidant properties.

Uniqueness

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one, also known as a flavonoid compound, belongs to the class of 2H/4H-chromenes. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.24 g/mol. The structure features multiple hydroxyl groups that contribute to its biological activity.

1. Anticancer Activity

Research indicates that flavonoids, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : These compounds interact with tubulin at binding sites similar to colchicine, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism triggers caspase-dependent apoptosis in cancer cells .

- Case Study : A study by Afifi et al. (2017) demonstrated that analogs of this flavonoid exhibited potent cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

2. Antimicrobial Activity

Flavonoids are well-known for their antimicrobial properties. The specific compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study highlighted that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 0.39 to 6.25 μg/mL against various bacterial strains . The presence of hydroxyl groups enhances their ability to penetrate bacterial membranes and disrupt cellular processes.

3. Antioxidant Activity

The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and reduce oxidative stress.

- Mechanism : The hydroxyl groups in the structure donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage . This property is critical in protecting against chronic diseases associated with oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of flavonoids:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increase antioxidant and anticancer activity |

| Methoxy Substituents | May enhance solubility but can reduce certain biological activities |

| Positioning of Hydroxyls | Critical for interaction with biological targets |

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMUPEDRUCMYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341601 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109588-95-6 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.